[(4-Chloro-3-methylphenyl)methyl](methyl)amine
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Overview
Description
(4-Chloro-3-methylphenyl)methylamine is an organic compound that belongs to the class of substituted amines It is characterized by the presence of a chloro-substituted phenyl ring and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-methylphenyl)methylamine typically involves the reaction of 4-chloro-3-methylbenzyl chloride with methylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous ethanol or methanol
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of (4-Chloro-3-methylphenyl)methylamine can be achieved through continuous flow processes. These processes allow for better control over reaction conditions and higher yields. The use of automated reactors and real-time monitoring systems ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-methylphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation Products: 4-chloro-3-methylbenzonitrile, 4-chloro-3-methylbenzoic acid.
Reduction Products: 4-chloro-3-methylbenzyl alcohol, 4-chloro-3-methylbenzylamine.
Substitution Products: 4-hydroxy-3-methylbenzylamine, 4-methoxy-3-methylbenzylamine.
Scientific Research Applications
(4-Chloro-3-methylphenyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-Chloro-3-methylphenyl)methylamine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Signal Transduction: Modulating signaling pathways by interacting with receptors or other signaling molecules.
Comparison with Similar Compounds
(4-Chloro-3-methylphenyl)methylamine can be compared with other similar compounds, such as:
4-Chloro-3-methylphenol: Shares the chloro and methyl substituents but lacks the amine group.
4-Chloro-3-methylbenzylamine: Similar structure but without the additional methyl group on the amine.
4-Chloro-3-methylbenzoic acid: Contains a carboxyl group instead of the amine group.
The uniqueness of (4-Chloro-3-methylphenyl)methylamine lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H12ClN |
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Molecular Weight |
169.65 g/mol |
IUPAC Name |
1-(4-chloro-3-methylphenyl)-N-methylmethanamine |
InChI |
InChI=1S/C9H12ClN/c1-7-5-8(6-11-2)3-4-9(7)10/h3-5,11H,6H2,1-2H3 |
InChI Key |
AOPPWBAMLSVYIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC)Cl |
Origin of Product |
United States |
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